4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)butanamide

Description

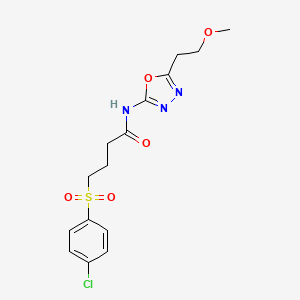

4-((4-Chlorophenyl)sulfonyl)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic sulfonamide-oxadiazole hybrid compound. Its structure features a 4-chlorophenylsulfonyl group linked to a butanamide chain, which is further substituted with a 1,3,4-oxadiazole ring bearing a 2-methoxyethyl moiety (Fig. 1). The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the oxadiazole ring contributes to π-π stacking interactions in enzyme active sites .

The compound’s molecular formula is C₁₆H₁₇ClN₄O₅S (calculated molecular weight: 412.85 g/mol).

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O5S/c1-23-9-8-14-18-19-15(24-14)17-13(20)3-2-10-25(21,22)12-6-4-11(16)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSHMEKKZASBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic derivative that incorporates a sulfonyl group and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₈ClN₃O₃S

- Molecular Weight : 357.84 g/mol

- CAS Number : 1351596-80-9

This compound features a chlorophenyl sulfonamide group linked to an oxadiazole ring, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. Specifically:

- Activity Against Bacteria : The synthesized derivatives showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis while exhibiting weak to moderate activity against other strains .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. Notably:

- Acetylcholinesterase (AChE) Inhibition : Several derivatives of oxadiazole have been evaluated for their inhibitory effects on AChE and butyrylcholinesterase (BuChE). These studies revealed that some compounds possess high selectivity towards BuChE, making them potential candidates for Alzheimer's disease treatment .

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| 4a | 5.07 | >19.72 |

| 4b | 3.45 | >15.00 |

Study 1: Synthesis and Biological Evaluation

In a study conducted by Iqbal et al., a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their biological activities. The results indicated that these compounds exhibited strong urease inhibition and varying degrees of antibacterial activity . The docking studies provided insights into the binding interactions with target enzymes.

Study 2: Pharmacological Properties

Another investigation focused on the pharmacological behavior of oxadiazole derivatives, revealing their potential in cancer chemotherapy and as diuretics. The study emphasized the importance of the sulfonamide moiety in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related sulfonamide-oxadiazole derivatives is provided below, focusing on substituent variations and their impact on biological activity:

Key Findings:

Substituent Impact on Bioactivity :

- The 2-methoxyethyl group in the target compound may improve solubility compared to bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in ), though this requires experimental validation.

- Ethylthio and alkylamide substituents (e.g., in ) enhance enzyme inhibition (AChE, LOX) but may increase cytotoxicity.

Enzyme Inhibition :

- Sulfonamide-oxadiazole hybrids with ethylthio or alkyl chains (e.g., compound 6h ) exhibit stronger AChE inhibition than analogs with purely aromatic substituents.

- The trimethoxyphenyl derivative’s anticancer activity (MDMX inhibition) highlights the role of electron-rich aromatic groups in targeting protein-protein interactions .

Antimicrobial Activity :

- Derivatives with halogenated phenyl groups (e.g., 4-chlorophenyl in ) show broad-spectrum antimicrobial activity, likely due to membrane disruption via hydrophobic interactions.

Toxicity Profile :

- Compounds with short alkyl chains (e.g., pentanamide in OZE-III ) exhibit lower cytotoxicity compared to those with bulky or electron-withdrawing groups (e.g., nitro groups in ).

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 4-((4-chlorophenyl)sulfonyl)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)butanamide?

- Methodological Answer : The compound is typically synthesized via multi-step routes. Key steps include:

- Sulfonylation : Reacting a chlorophenyl precursor with sulfonylating agents (e.g., chlorosulfonic acid) to introduce the sulfonyl group .

- Oxadiazole Formation : Cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) or other dehydrating agents to form the 1,3,4-oxadiazole core .

- Coupling Reactions : Amide bond formation between the sulfonylbutanamide moiety and the oxadiazole intermediate, often mediated by carbodiimides (e.g., EDC/HOBt) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methoxyethyl CH₃O- at δ ~3.3 ppm) and aryl/oxadiazole carbons .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) verify functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁ClN₃O₅S: 438.09) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Methodological Answer :

- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (e.g., PBS) via UV-Vis spectroscopy at λ_max ~260 nm (aromatic absorption) .

- Stability : Incubate at 37°C in PBS/DMSO (1:9) for 24–72 hours; monitor degradation by HPLC .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles, torsion angles, and intermolecular interactions. For example:

- Crystal System : Monoclinic, space group P2₁/c with unit cell parameters a = 21.1387 Å, b = 5.4443 Å, c = 18.3484 Å, β = 107.81° .

- Key Interactions : C–H···π interactions between the oxadiazole ring and chlorophenyl group stabilize the lattice .

- Validation : R factor < 0.05 and data-to-parameter ratio > 13 ensure reliability .

Q. How is the antimicrobial activity of this compound evaluated against resistant pathogens?

- Methodological Answer :

- MIC Assays : Test against Staphylococcus aureus biofilms using broth microdilution (CLSI guidelines). MIC values ≤8 µg/mL indicate potent activity .

- Time-Kill Studies : Expose bacterial cultures to 2× MIC and quantify CFU/mL reductions over 24 hours .

- Synergy Testing : Combine with β-lactams (e.g., ampicillin) via checkerboard assays; FIC index <0.5 confirms synergy .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with E. coli enoyl-ACP reductase (PDB: 1C14). The oxadiazole moiety forms hydrogen bonds with Tyr158 .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; HOMO-LUMO gaps (~4.5 eV) correlate with reactivity .

Q. How are metabolic pathways and toxicity profiles analyzed preclinically?

- Methodological Answer :

- CYP450 Inhibition : Incubate with human liver microsomes (HLMs) and NADPH; quantify residual activity via LC-MS/MS .

- Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100; <2-fold revertant increase indicates low risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.